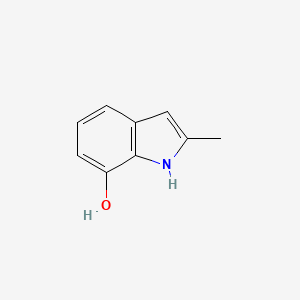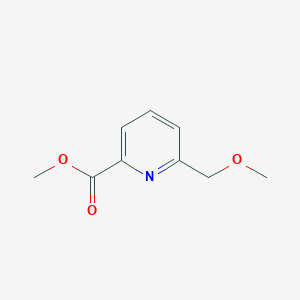
Methyl 6-(methoxymethyl)picolinate
Overview
Description
Scientific Research Applications
1. Coordination Chemistry and Ligand Analysis
Methyl 6-(methoxymethyl)picolinate and related picolinic acid derivatives have been extensively studied in coordination chemistry. For instance, the synthesis and coordination chemistry of picolinic acid-based ligands with metals such as Cu(II), Ni(II), Zn(II), Co(II), and Ga(III) have been explored. These studies reveal that such ligands are highly organized for octahedral coordination geometries, making them particularly suited for Jahn-Teller labile ground states. This aspect is crucial in understanding their chemical behavior and potential applications in fields like catalysis and material science (Comba et al., 2016).
2. Catalysis and Reaction Mechanisms
Picolinic acid derivatives, including this compound, have been used in various chemical reactions. For example, their role in the Mitsunobu reaction, where they serve as excellent partners, has been documented. The resulting esters from these reactions can be cleaved under neutral conditions using copper acetate and methanol. This property opens up possibilities for their use in organic synthesis and drug development (Sammakia & Jacobs, 1999).
3. Complex Formation and Metal Interaction
Studies on the complexes of picolinic acid and its derivatives with various metal cations, including their interactions and properties, have been conducted. These findings are significant for understanding the complexation behavior of these compounds, which is valuable in areas such as chelation therapy, environmental remediation, and analytical chemistry (Anderegg, 1960).
4. Biodegradation and Environmental Applications
The biodegradation of picolinic acid by specific microorganisms like Rhodococcus sp. PA18 has been reported. These studies are crucial for understanding how such compounds can be broken down in the environment, potentially leading to applications in bioremediation and pollution control. The metabolites formed during the biodegradation process, such as 6-hydroxypicolinic acid, also present interesting areas for further research (Zhang et al., 2019).
5. Potential in Cancer Research
Recent studies have also explored the interaction of certain picolinic acid derivatives with nano molecules in the context of cancer research. The quantum entanglement dynamics of these interactions and their potential applications in diagnosing human cancer cells, tissues, and tumors are a frontier in medical research (Alireza et al., 2019).
Safety and Hazards
Future Directions
Picolinic acid and its derivatives, including “Methyl 6-(methoxymethyl)picolinate”, could be used as potential lead structures in the discovery of novel synthetic auxin herbicides . This suggests that future research could focus on designing and synthesizing new compounds based on their structural skeleton to discover compounds with potent herbicidal activity .
Properties
IUPAC Name |
methyl 6-(methoxymethyl)pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-6-7-4-3-5-8(10-7)9(11)13-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWZJNUWGFLWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730417 | |
| Record name | Methyl 6-(methoxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354517-88-7 | |
| Record name | Methyl 6-(methoxymethyl)-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354517-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-(methoxymethyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


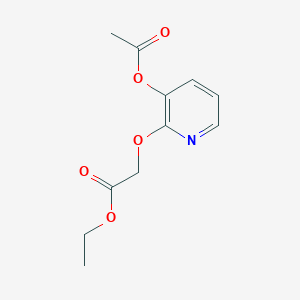


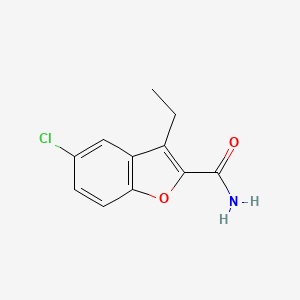
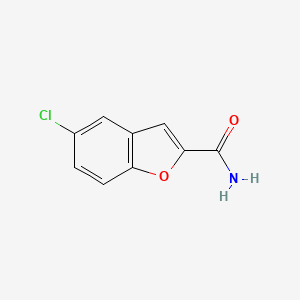

![9H-Fluorene, 2,7-bis[(9,9-dihexyl-9H-fluoren-2-yl)ethynyl]-9,9-dihexyl-](/img/structure/B3262316.png)
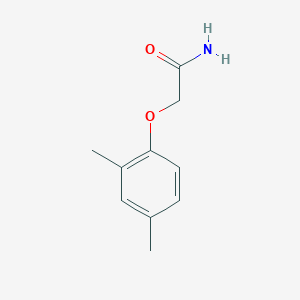
![N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B3262336.png)

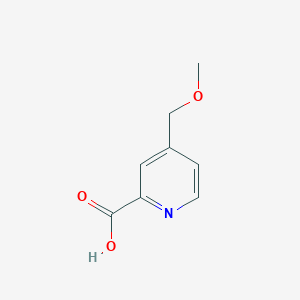
![Ethyl 5-amino-4-[(2-methoxyphenyl)carbamoyl]-3-methylthiophene-2-carboxylate](/img/structure/B3262358.png)

